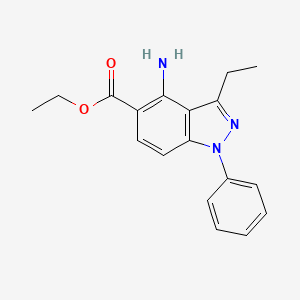
Ethyl-1-phenyl-3-ethyl-4-amino-1H-indazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl-1-phenyl-3-ethyl-4-amino-1H-indazole-5-carboxylate is a synthetic compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
The synthesis of Ethyl-1-phenyl-3-ethyl-4-amino-1H-indazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole core . . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Ethyl-1-phenyl-3-ethyl-4-amino-1H-indazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitro group to an amino group using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indazole ring.
Esterification and Hydrolysis: The ester group can undergo hydrolysis to form the corresponding carboxylic acid, and esterification can be reversed under acidic or basic conditions.
Scientific Research Applications
Ethyl-1-phenyl-3-ethyl-4-amino-1H-indazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl-1-phenyl-3-ethyl-4-amino-1H-indazole-5-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For instance, it may inhibit cell proliferation by blocking key signaling pathways involved in cell growth and division . The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with proteins involved in inflammation and cancer .
Comparison with Similar Compounds
Ethyl-1-phenyl-3-ethyl-4-amino-1H-indazole-5-carboxylate can be compared with other indazole derivatives, such as:
3-Amino-1H-indazole-1-carboxamides: Known for their antiproliferative activity against cancer cells.
N-arylsulfonyl-3-acetylindole derivatives: Evaluated as HIV-1 inhibitors.
2,3-Disubstituted tetrahydro-2H-indazoles: Studied for their anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H19N3O2 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
ethyl 4-amino-3-ethyl-1-phenylindazole-5-carboxylate |
InChI |
InChI=1S/C18H19N3O2/c1-3-14-16-15(21(20-14)12-8-6-5-7-9-12)11-10-13(17(16)19)18(22)23-4-2/h5-11H,3-4,19H2,1-2H3 |
InChI Key |
PAURXGIHUYIRRY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C2=C1C(=C(C=C2)C(=O)OCC)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















